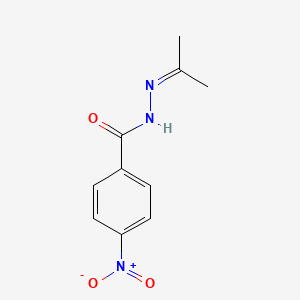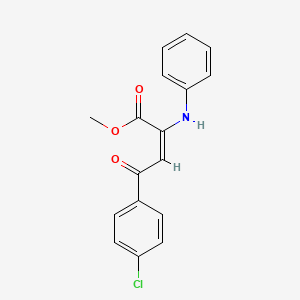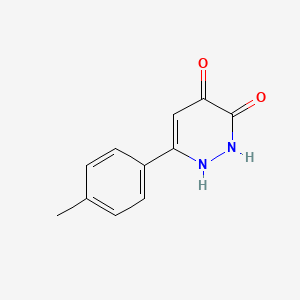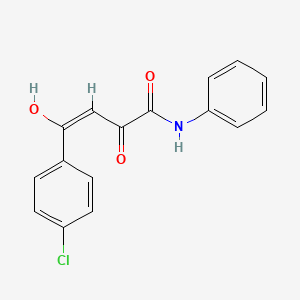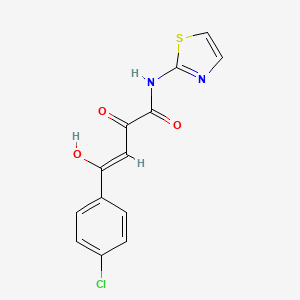
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide
Übersicht
Beschreibung
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide, also known as CB-03-01, is a synthetic compound that belongs to the class of antiandrogens. It is a potent and selective antagonist of the androgen receptor (AR) and has been extensively studied for its potential use in the treatment of androgen-dependent diseases such as acne, hirsutism, and androgenic alopecia.
Wirkmechanismus
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide works by binding to the AR and preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). This results in a reduction in the activity of the AR and a decrease in the production of androgen-dependent proteins such as sebum and hair.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide can reduce the expression of androgen-dependent genes in human sebocytes, resulting in a decrease in sebum production. In vivo studies have also shown that 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide can reduce hair growth in mice, suggesting that it may be effective in the treatment of androgenic alopecia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide is that it is a potent and selective antagonist of the AR, making it a useful tool for studying the role of the AR in androgen-dependent diseases. However, one limitation of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide. One area of interest is the potential use of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide in the treatment of acne, hirsutism, and androgenic alopecia in humans. Another area of interest is the development of more potent and selective AR antagonists based on the structure of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide. Additionally, further research is needed to fully understand the safety and efficacy of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide in humans.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide has been extensively studied for its potential use in the treatment of androgen-dependent diseases such as acne, hirsutism, and androgenic alopecia. In vitro studies have demonstrated that 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide is a potent and selective antagonist of the AR, and it has been shown to be effective in reducing sebum production in human sebocytes. In vivo studies have also shown that 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-1,3-thiazol-2-yl-2-butenamide can reduce hair growth in mice and has potential as a treatment for androgenic alopecia.
Eigenschaften
IUPAC Name |
(Z)-4-(4-chlorophenyl)-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)but-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-9-3-1-8(2-4-9)10(17)7-11(18)12(19)16-13-15-5-6-20-13/h1-7,17H,(H,15,16,19)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSCNQGMIOWIN-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(=O)NC2=NC=CS2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(=O)NC2=NC=CS2)/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-thiazol-2-yl-but-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3832029.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832036.png)
![N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832044.png)
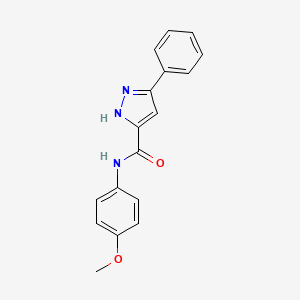
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)
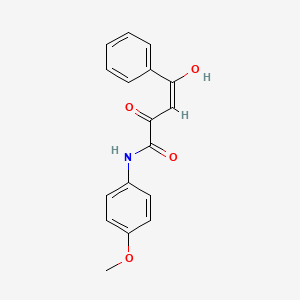

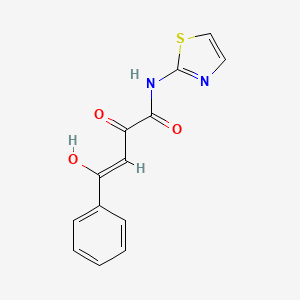
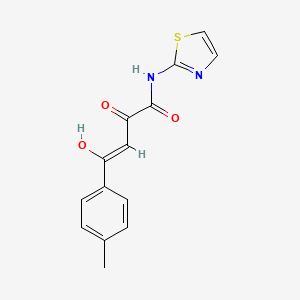
![methyl [5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B3832093.png)
